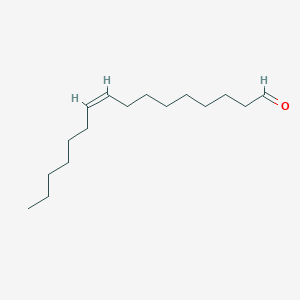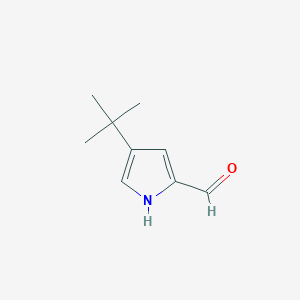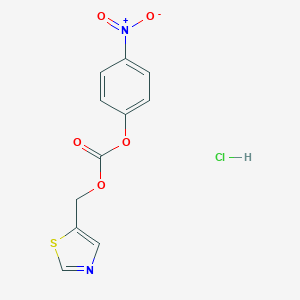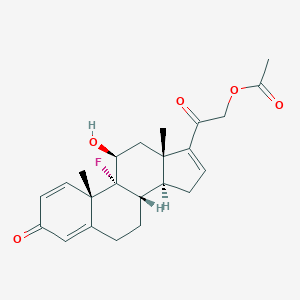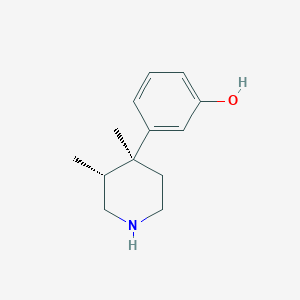
3-((3S,4S)-3,4-二甲基哌啶-4-基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is a chemical compound that features a piperidine ring substituted with two methyl groups and a phenol group
科学研究应用
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including as a precursor for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often involving a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the piperidine ring or the phenol group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce various reduced forms of the compound.
作用机制
The mechanism of action of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)methanol: Contains a methanol group instead of a phenol group.
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)aniline: Features an aniline group instead of a phenol group.
Uniqueness
The presence of the phenol group in 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol imparts unique chemical properties, such as increased acidity and the ability to participate in specific types of chemical reactions (e.g., electrophilic aromatic substitution). This makes it distinct from its analogs with different functional groups.
属性
CAS 编号 |
145678-87-1 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-[(3R,4S)-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1 |
InChI 键 |
HXZDAOSDNCHKFE-GWCFXTLKSA-N |
SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
手性 SMILES |
C[C@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O |
规范 SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


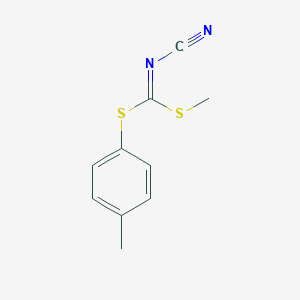
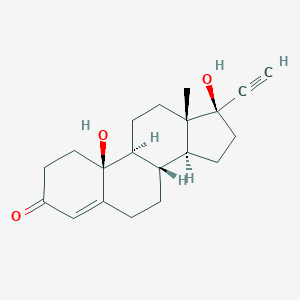
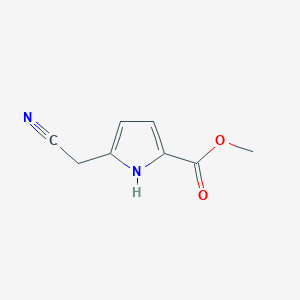


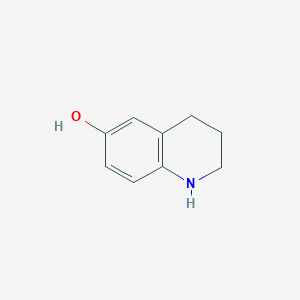
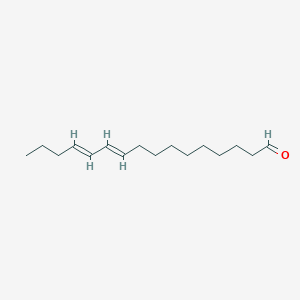
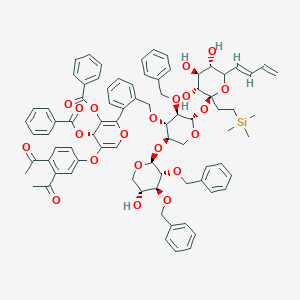
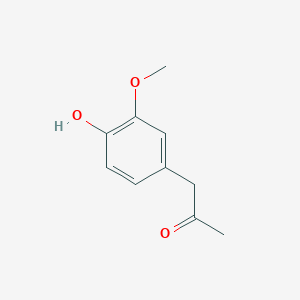
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
